

A Comparative Guide to Proficiency Testing for N-Nitroso-Atenolol Analysis

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Compound of Interest

Compound Name: *N-nitroso-atenolol*

Cat. No.: *B3025657*

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The emergence of **N-nitroso-atenolol** as a potential impurity in atenolol-based pharmaceuticals necessitates robust analytical methodologies to ensure patient safety and regulatory compliance. Proficiency testing (PT) schemes are a cornerstone of a laboratory's quality assurance program, providing an objective assessment of analytical performance. This guide offers a comparative framework for laboratories involved in the analysis of **N-nitroso-atenolol**, detailing validated analytical methods that can form the basis of a proficiency testing program or inter-laboratory comparison.

While specific, commercially available proficiency testing schemes for **N-nitroso-atenolol** are not widely documented, this guide provides the necessary components to establish such a scheme or to benchmark laboratory performance. The focus is on the validated analytical techniques that would be employed in such a program.

Comparison of Analytical Method Performance

The accurate quantification of **N-nitroso-atenolol** at trace levels is critical. The following table summarizes the performance of two distinct, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that are suitable for this purpose.

Parameter	Method 1	Method 2
Instrumentation	LC-MS/MS	UHPLC-MS (ACQUITY QDa II Mass Detector)
Linear Range	0.5–80 ng/mL[1]	0.2–150 ng/mL
Limit of Detection (LOD)	0.2 ng/mL[1]	Not explicitly stated, but detection at 0.2 ng/mL is demonstrated
Limit of Quantification (LOQ)	0.5 ng/mL[1]	Sub-ppb level detection is claimed
Accuracy (Recovery)	101.27% - 102.94% (API), 102.51% - 102.85% (Tablet)[1]	87% - 96% (Drug Substance), 95% - 102% (Drug Product)
Precision (%RSD)	< 5.19%[1]	1.3% - 1.9%
Internal Standard	N-nitroso-atenolol-d7[1]	Not specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are the protocols for the two LC-MS/MS methods.

Method 1: High-Sensitivity LC-MS/MS Quantification

This method, developed for the quantification of **N-nitroso-atenolol** in both active pharmaceutical ingredients (APIs) and finished products, utilizes a highly sensitive LC-MS/MS system.[1]

1. Sample and Standard Preparation:

- **Standard Stock Solution:** Prepare a stock solution of **N-nitroso-atenolol** in a suitable solvent (e.g., 75% methanol) at a concentration of 600 ng/mL.[1]
- **Calibration Standards:** Serially dilute the stock solution to prepare calibration standards with concentrations ranging from 0.5 to 80 ng/mL.[1]

- Internal Standard: Use **N-nitroso-atenolol-d7** as an internal standard, added to all solutions to a final concentration of 20 ng/mL.[\[1\]](#)
- Sample Preparation: Dissolve the atenolol drug substance or crushed tablets in the diluent to achieve a target concentration.

2. Chromatographic Conditions:

- Column: C18 reversed-phase column.[\[1\]](#)
- Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.[\[1\]](#)
- Flow Rate: Not specified.
- Column Temperature: Not specified.
- Injection Volume: Not specified.

3. Mass Spectrometry Conditions:

- Ionization Mode: Positive-mode electrospray ionization (ESI).[\[1\]](#)
- Detection Mode: Multiple reaction monitoring (MRM).[\[1\]](#)
- MRM Transitions: Specific precursor-to-product ion transitions for **N-nitroso-atenolol** and its deuterated internal standard are monitored.

Method 2: Cost-Effective UHPLC-MS Quantification

This method presents a sensitive and cost-effective approach using a more compact mass detector, suitable for routine quality control.

1. Sample and Standard Preparation:

- Standard Stock Solution: Use an authentic standard of **N-nitroso-atenolol** in methanol.
- Calibration Standards: Prepare a serially diluted solvent calibration curve ranging from 0.2–150 ng/mL. For matrix-matched calibration, dilute the standard into a 0.5 mg/mL solution of the drug substance in methanol.

- Sample Preparation: For recovery experiments, spike the N-nitroso impurity into both the drug substance and drug product at the specification limit (15 ppm) and at 10% of this threshold (1.5 ppm).

2. Chromatographic Conditions:

- System: UHPLC system.
- Column: Not specified, but effective chromatographic separation from structurally related impurities is required.
- Mobile Phase: Not specified.
- Flow Rate: Not specified.
- Column Temperature: Not specified.
- Injection Volume: Not specified.

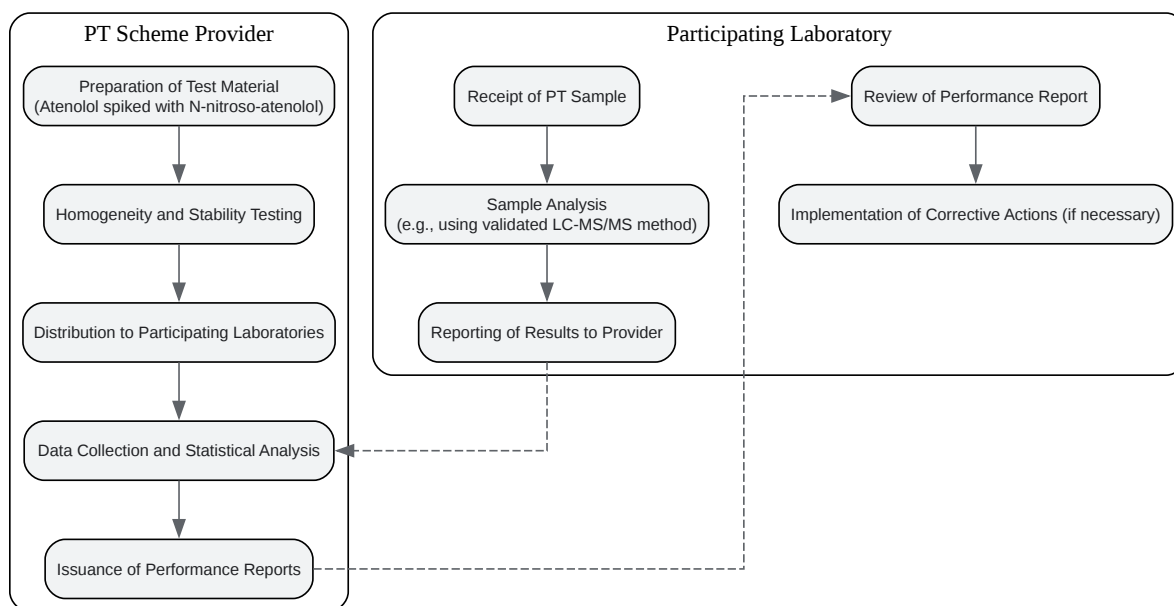
3. Mass Spectrometry Conditions:

- Detector: ACQUITY QDa II Mass Detector.
- Ionization Mode: Not specified, likely ESI positive mode.
- Detection Mode: Selected ion recording (SIR).

Visualizing Workflows and Logical Relationships

Proficiency Testing Scheme Workflow

The following diagram illustrates a typical workflow for a proficiency testing scheme for **N-nitroso-atenolol** analysis.

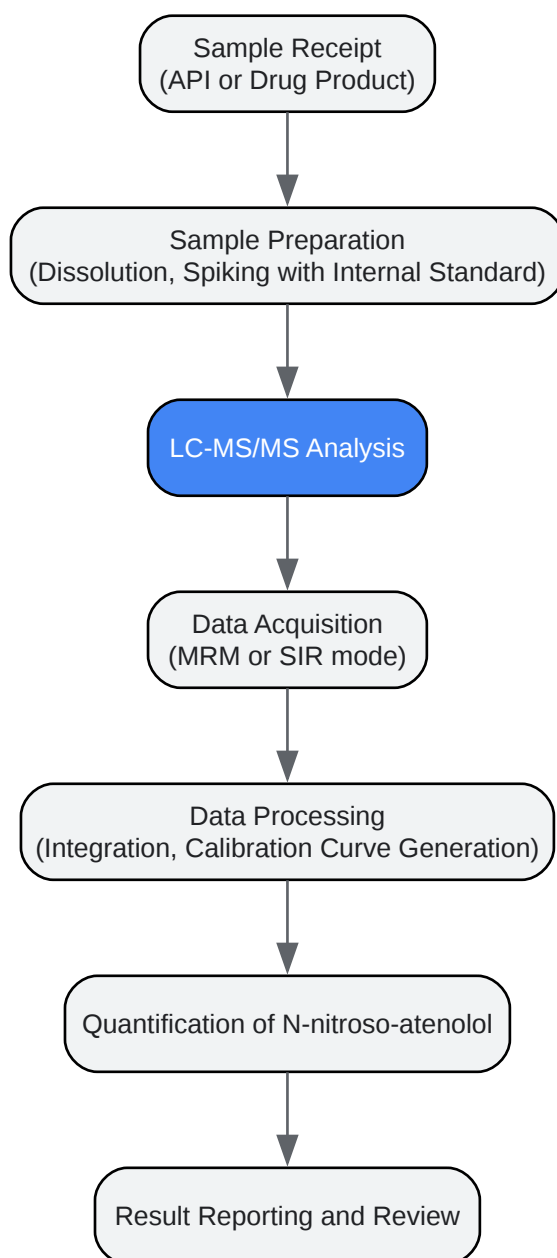


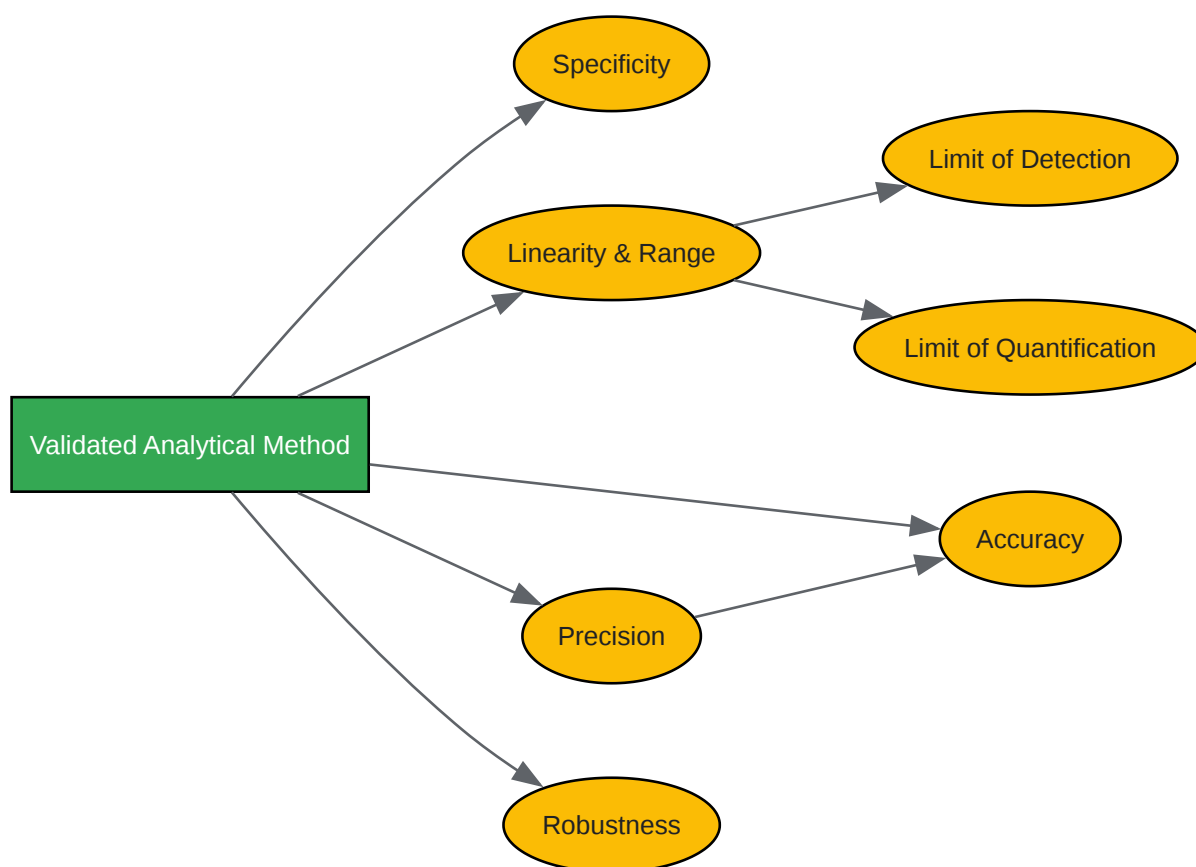
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Caption: Workflow of a proficiency testing scheme.

Analytical Workflow for N-Nitroso-Atenolol Determination

This diagram outlines the key steps in the analytical determination of **N-nitroso-atenolol** in a pharmaceutical sample.





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References

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